molecular formula C24H24N2O4 B268664 N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

Cat. No. B268664
M. Wt: 404.5 g/mol
InChI Key: IZGNSEJFNUZVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Mechanism of Action

The mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in inflammation and an improvement in insulin sensitivity, making it a potential therapeutic target for the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, resulting in anti-inflammatory and analgesic effects. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its broad range of biological activities, making it a potential therapeutic target for various diseases. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, which can make it challenging to design experiments to investigate its biological effects.

Future Directions

There are several future directions for the study of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide. One potential area of research is the development of novel analogs of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide with improved solubility and potency. Another area of research is the investigation of the role of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in combination with other drugs for the treatment of cancer and metabolic disorders should be explored.

Synthesis Methods

The synthesis of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide involves the reaction of N-benzyl-2-aminobenzamide with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide.

Scientific Research Applications

N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models of cancer. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-2-[2-(4-methoxyphenoxy)propanoylamino]benzamide

InChI

InChI=1S/C24H24N2O4/c1-17(30-20-14-12-19(29-2)13-15-20)23(27)26-22-11-7-6-10-21(22)24(28)25-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

IZGNSEJFNUZVRX-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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